(5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C21H11BrClN3O2S |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H11BrClN3O2S/c22-15-7-3-1-5-13(15)19-24-21-26(25-19)20(27)18(29-21)11-12-9-10-17(28-12)14-6-2-4-8-16(14)23/h1-11H/b18-11- |
InChI Key |
KTMYYLUUZYUURR-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)Cl |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation Approach
This method involves sequential formation of the thiazolo-triazole core and subsequent aldehyde condensation.
Step 1: Synthesis of Mercaptotriazole Precursor
Step 2: Thiazolidinone Ring Formation
Step 3: Aldehyde Condensation
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 6 h | Max yield (76%) |
| Solvent | Acetic acid | Enhances cyclization |
| Catalyst | Sodium acetate | 15–20% increase |
One-Pot Synthesis
Microwave-Assisted Synthesis
Solid-Phase Synthesis
Analytical Characterization
Critical data for confirming structure and purity:
Spectroscopic Data
Stereochemical Control
Low Yields in Aldehyde Condensation
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Three-Component | 76 | 14 | High |
| One-Pot | 74 | 10 | Moderate |
| Microwave-Assisted | 78 | 0.5 | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Amination : Reacts with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield substituted aniline derivatives.
-
Hydrolysis : In aqueous NaOH/EtOH under reflux, the bromine is replaced by hydroxyl groups, forming phenolic derivatives.
Key Mechanistic Insight :
The electron-withdrawing effects of the bromine and chlorine atoms activate the aryl ring toward NAS, stabilizing the Meisenheimer intermediate.
Cycloaddition Reactions
The conjugated furan-methylidene-thiazolo-triazole system participates in [4+2] Diels-Alder reactions:
-
Reacts with dienophiles (e.g., maleic anhydride) in toluene at 120°C to form bicyclic adducts.
-
Regioselectivity is governed by electron density distribution, with the furan ring acting as the diene.
Cross-Coupling Reactions
The bromine and chlorine substituents enable catalytic cross-coupling:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated analogs |
These reactions retain the thiazolo-triazole core while modifying peripheral substituents for structure-activity studies.
Oxidation and Reduction
-
Oxidation : The methylidene (–CH=) group is oxidized by KMnO₄/H₂SO₄ to a ketone (–C=O), altering conjugation.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the furan ring, forming tetrahydrofuran derivatives.
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 200°C, releasing HBr and HCl gases (TGA-DSC data).
-
Photoreactivity : UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the thiazolo-triazole system.
Biological Interactions (Enzyme Inhibition)
While not a classical chemical reaction, the compound inhibits bacterial DNA gyrase via:
-
Halogen Bonding : Bromine and chlorine interact with enzyme active-site residues.
-
π-Stacking : The fused aromatic system binds to hydrophobic pockets.
Scientific Research Applications
Overview
The compound (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule with potential applications in medicinal chemistry and material science. Its unique structural features lend it various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds featuring thiazole and triazole rings exhibit significant antimicrobial properties. The presence of halogenated phenyl groups enhances their efficacy against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics .
Anticancer Potential
The compound's structural framework suggests potential anticancer activity. Thiazole and triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may disrupt cellular functions in cancerous cells, leading to cell death through various pathways .
Anti-inflammatory Properties
Compounds similar to (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have demonstrated anti-inflammatory effects in vitro. This could be attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceuticals explored the synthesis of thiophene-linked triazoles and their antimicrobial activities. The results indicated that compounds with similar structural motifs to (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited potent activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity | Pathogen |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | Strong | S. aureus |
Case Study 2: Anticancer Activity
In another investigation focusing on thiazole derivatives, researchers found that certain analogs induced apoptosis in human cancer cell lines. The study highlighted the importance of substituents on aromatic rings for enhancing cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 10 | HeLa |
| Compound Y | 15 | MCF-7 |
Mechanism of Action
The mechanism of action of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
- Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one vs.
Substituent Effects
Table 1: Key Substituent Comparisons
Key Observations:
Physicochemical Properties
Table 2: Physical Property Comparison
- The target’s halogenated structure contributes to higher melting points and lower aqueous solubility compared to non-halogenated analogs .
Biological Activity
The compound (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that exhibits significant biological activity. Its complex structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.8 g/mol. The IUPAC name reflects its intricate structure that combines various functional groups which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H11BrClN3O2S |
| Molecular Weight | 484.8 g/mol |
| IUPAC Name | (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| InChI Key | KTMYYLUUZYUURR-WQRHYEAKSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in various biochemical pathways. For instance:
- Enzyme Inhibition : The compound can potentially inhibit enzymes that play roles in tumor progression or inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Antitumor Activity
Numerous studies have highlighted the anticancer potential of thiazole and triazole derivatives. For instance:
- Cytotoxicity Studies : In vitro assays have shown that compounds similar to (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene} exhibit cytotoxic effects against various cancer cell lines. The IC50 values often fall within the range of 10–30 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Research has indicated that thiazole derivatives can exhibit anticonvulsant effects in animal models. For example:
- Picrotoxin-Induced Convulsion Model : Compounds structurally related to our target compound have been tested for their ability to prevent seizures induced by picrotoxin, suggesting a potential role in epilepsy treatment .
Antimicrobial Activity
The presence of halogenated phenyl groups in the structure often enhances antimicrobial properties:
- Bacterial Inhibition Tests : Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.
Study 1: Antitumor Efficacy
In a study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against human glioblastoma U251 cells. The results showed that certain modifications in the phenyl ring significantly enhanced anticancer activity .
Study 2: Anticonvulsant Activity
A recent investigation into thiazole-based compounds revealed promising results in reducing seizure frequency in rodent models when tested against picrotoxin-induced convulsions. This suggests potential therapeutic applications in managing epilepsy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like bromine and chlorine on the phenyl rings appears to enhance cytotoxicity.
- Core Structure Importance : The thiazole and triazole cores are essential for maintaining biological activity; modifications to these structures may significantly alter potency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how is structural confirmation achieved?
- Answer : The compound is synthesized via a multi-step protocol involving condensation of 1,2,4-triazole-3-thiol derivatives with chloroacetic acid and aromatic aldehydes (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde) under acidic conditions (acetic acid/sodium acetate). Key intermediates are characterized using H-NMR, C-NMR, and LCMS to verify regioselectivity and Z-configuration. For example, H-NMR in DMSO-d at 400 MHz confirms the exocyclic double bond geometry via coupling constants (J = 12–14 Hz for Z-isomers). Elemental analysis (C, H, N) further validates purity .
Q. Which in vitro assays are appropriate for preliminary evaluation of its biological activity, particularly anticancer potential?
- Answer : Standard cytotoxicity assays (e.g., MTT or SRB) against human cancer cell lines (e.g., MCF-7, HepG2) are used, with IC values compared to reference drugs like doxorubicin. Parallel testing on non-cancerous cells (e.g., HEK-293) assesses selectivity. For example, analogs in showed IC values ranging from 8–45 µM, with substituents like bromophenyl enhancing activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in thiazolo-triazolone derivatives?
- Answer : Systematic variation of substituents (e.g., bromo, chloro, furan) reveals trends:
- Electron-withdrawing groups (e.g., 2-bromophenyl) enhance cytotoxicity by increasing electrophilicity at the thiazole ring.
- Furan-linked chlorophenyl groups improve lipophilicity, aiding membrane penetration.
- Z-configuration of the exocyclic double bond is critical for planar binding to biological targets. SAR tables comparing IC values and logP calculations (e.g., from ) inform rational design .
Q. What experimental design strategies (e.g., DoE) optimize reaction yields and purity in complex heterocyclic syntheses?
- Answer : Design of Experiments (DoE) with variables like temperature (80–120°C), solvent (acetic acid vs. PEG-400), and molar ratios (aldehyde:triazole) identifies optimal conditions. For instance, highlights flow-chemistry approaches for reproducibility, while statistical models (e.g., ANOVA) resolve confounding factors. Central composite designs maximize yield (e.g., 52–64% in ) while minimizing byproducts .
Q. How should researchers address discrepancies in reported spectral data or biological activities across studies?
- Answer : Contradictions (e.g., varying melting points or NMR shifts) require:
- Replication : Verify synthesis under identical conditions.
- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) confirms absolute configuration.
- Meta-analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl in ) to contextualize bioactivity variations .
Q. What computational tools predict physicochemical properties (e.g., logP, solubility) to prioritize analogs for synthesis?
- Answer : Software like ChemAxon or Schrödinger Suite calculates logP, topological polar surface area (TPSA), and solubility. Molecular docking (AutoDock Vina) models interactions with targets (e.g., kinases or DNA topoisomerases). For example, analogs with TPSA < 90 Å and logP 3–5 show better permeability in .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
